molecular formula C7H8N2O2 B029282 Nudifloramide CAS No. 701-44-0

Nudifloramide

Cat. No. B029282
CAS RN: 701-44-0
M. Wt: 152.15 g/mol
InChI Key: JLQSXXWTCJPCBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nudifloramide's synthesis is highlighted in studies like that of Mukherjee and Chatterjee (1966), who explored the structure and synthesis of nudiflorine, a related compound. They confirmed its structure through comprehensive synthesis and discussed its biogenesis alongside similar compounds, providing insights into the synthetic pathways that might be relevant for Nudifloramide as well (Mukherjee & Chatterjee, 1966).

Molecular Structure Analysis

The molecular structure of compounds closely related to Nudifloramide, such as nudiflorine, is determined through physical and chemical studies, which shed light on the structural intricacies of these molecules. The assignment of the specific molecular structures is essential for understanding the functional capabilities and reactive nature of Nudifloramide (Mukherjee & Chatterjee, 1966).

Scientific Research Applications

Nudifloramide, also known as 1-methyl-6-oxopyridine-3-carboxamide or N1-Methyl-2-pyridone-5-carboxamide, is a metabolic product of nicotinamide adenine dinucleotide (NAD) degradation . It’s an active metabolite of the cofactor, biological intermediate, and NAD+ biosynthetic precursor nicotinamide . Here are some details about its application:

1. Scientific Field: Endocrinology & Metabolism Nudifloramide is used in the field of Endocrinology & Metabolism . It’s involved in the metabolic processes of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions.

4. Results or Outcomes Plasma levels of Nudifloramide are increased in patients with chronic renal failure . This suggests that it could potentially be used as a biomarker for kidney health.

5. Scientific Field: Neurobiology Nudifloramide has been found to have applications in the field of neurobiology .

8. Results or Outcomes The outcomes of these studies suggest that Nudifloramide could potentially be used in treatments for neurological disorders or conditions that affect learning and memory .

9. Scientific Field: Pharmacology Nudifloramide has been found to have applications in the field of pharmacology .

12. Results or Outcomes Nudifloramide’s inhibitory effect on PARP suggests that it could potentially be used in treatments for diseases where PARP plays a role, such as cancer .

properties

IUPAC Name

1-methyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSXXWTCJPCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220374
Record name N'-Methyl-2-pyridone-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Methyl-2-pyridone-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS RN

701-44-0
Record name N1-Methyl-2-pyridone-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Methyl-2-pyridone-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methyl-2-pyridone-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUDIFLORAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N1-Methyl-2-pyridone-5-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
YM Salamoun, K Polireddy, YK Cho, RS Funk - Future Pharmacology, 2022 - mdpi.com
… It is unclear if CIA disease induction causes an increase in nudifloramide production or … nudifloramide levels compared to the CIA disease mice suggests that reductions in nudifloramide …
Number of citations: 2 www.mdpi.com
R Mukherjee, A Chatterjee - Tetrahedron, 1966 - Elsevier
… Further treatment with liquor ammonia afforded nudifloramide (III, R = CONHJ, crystallized from water in needles, C,HsN,Os, mp 20!9-210”, m 258 (log E, 4.18) and 300 rnp (log E, 3*70), …
Number of citations: 40 www.sciencedirect.com
K Redeuil, S Bénet, M Affolter, S Thakkar… - J. Anal. Bioanal …, 2017 - researchgate.net
… In addition, we newly reported nudifloramide as B3 form present in breast milk. With this analytical approach, it will give more confidence to provide a comprehensive assessment of the …
Number of citations: 10 www.researchgate.net
O Aboud, Y Liu, L Dahabiyeh, A Abuaisheh, F Li… - 2023 - preprints.org
Introduction: This study aims to characterize changes in biogenic amines patterns in glioblasto-ma patients undergoing surgery and concurrent chemoradiation to illustrate how this …
Number of citations: 2 www.preprints.org
KM Redeuil, K Longet, S Bénet, C Munari… - … of chromatography A, 2015 - Elsevier
This manuscript reports a validated analytical approach for the quantification of 21 water soluble vitamins and their main circulating forms in human plasma. Isotope dilution-based …
Number of citations: 43 www.sciencedirect.com
K Redeuil, J Vulcano, FP Prencipe, S Bénet… - … of Chromatography B, 2019 - Elsevier
… Mass spectrum of each B 3 vitamers and coenzymes either exhibited a [M] + (nicotinamide or NMN, for instance) or [M + H] + (nudifloramide for instance) molecular ion depending on …
Number of citations: 12 www.sciencedirect.com
Y Lai, CW Liu, L Chi, H Ru, K Lu - ACS omega, 2021 - ACS Publications
Recent evidence indicates that tryptophan metabolites and neurotransmitters are potential mediators of the microbiome–gut–brain interaction. Here, a high-resolution ultra-high …
Number of citations: 5 pubs.acs.org
M Nie, Q Ji, G Guo, H Zhang, R Zhai, Y Wang, L Pan - 2023 - preprints.org
… The significantly downregulated metabolite nudifloramide is involved in Nicotinate and nicotinamide metabolism as well as Metabolic pathways. In the DSS group vs. Low group …
Number of citations: 3 www.preprints.org
M Schmedes, EK Aadland… - Molecular nutrition & …, 2016 - Wiley Online Library
Scope Proteins constitute an important part of the human diet, but understanding of the effects of different dietary protein sources on human metabolism is sparse. We aimed to elucidate …
Number of citations: 46 onlinelibrary.wiley.com
O Aboud, Y Liu, L Dahabiyeh, A Abuaisheh, F Li… - Biomedicines, 2023 - mdpi.com
Introduction: Biogenic amines play important roles throughout cellular metabolism. This study explores a role of biogenic amines in glioblastoma pathogenesis. Here, we characterize …
Number of citations: 10 www.mdpi.com

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